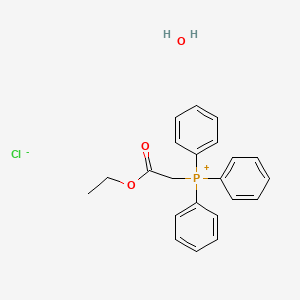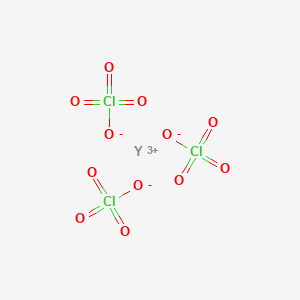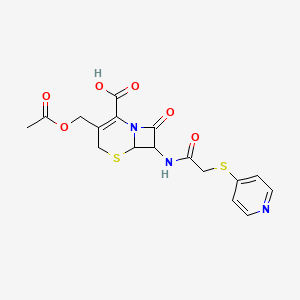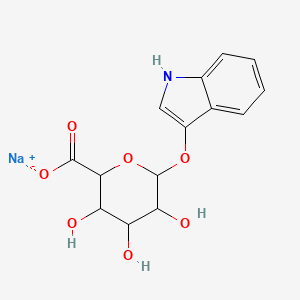
(Carboethoxymethyl)triphenylphosphonium chloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (Carboethoxymethyl)triphenylphosphonium chloride hydrate typically involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
(Carboethoxymethyl)triphenylphosphonium chloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound is known to participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Carboethoxymethyl)triphenylphosphonium chloride hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Carboethoxymethyl)triphenylphosphonium chloride hydrate involves its interaction with various molecular targets. In organic synthesis, it acts as a source of the phosphonium ylide, which can react with carbonyl compounds to form alkenes. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar compounds to (Carboethoxymethyl)triphenylphosphonium chloride hydrate include:
Triphenylphosphine: A precursor in the synthesis of the compound.
Ethyl bromoacetate: Another precursor used in its synthesis.
Phosphonium ylides: Compounds with similar reactivity in Wittig reactions.
What sets this compound apart is its specific structure and reactivity, which make it useful in a variety of research applications .
Propiedades
Fórmula molecular |
C22H24ClO3P |
|---|---|
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride;hydrate |
InChI |
InChI=1S/C22H22O2P.ClH.H2O/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;/h3-17H,2,18H2,1H3;1H;1H2/q+1;;/p-1 |
Clave InChI |
ZKHDRYQWELRXHF-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine](/img/structure/B13393227.png)
![2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
![benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B13393252.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid](/img/structure/B13393261.png)
![1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)




![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
